molecular formula C21H30O8 B1195605 1H-Inden-1-one, 4-(beta-D-glucopyranosyloxy)-2,3-dihydro-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl- CAS No. 78415-48-2

1H-Inden-1-one, 4-(beta-D-glucopyranosyloxy)-2,3-dihydro-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-

Cat. No. B1195605
CAS RN: 78415-48-2
M. Wt: 410.5 g/mol
InChI Key: CLZGEWQFWIBQEP-RGCXKDKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Inden-1-one, 4-(beta-D-glucopyranosyloxy)-2,3-dihydro-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl- is a natural product found in Onychium siliculosum with data available.

Scientific Research Applications

Applications in Dopamine Receptor Research

  • Claudi et al. (1996) synthesized enantiomeric pairs of related compounds, displaying affinity for dopamine D1 and D2 receptors. These compounds, including trans-2-amino-6-hydroxy-1-phenyl-2,3-dihydro-1H-indene, were evaluated for their potential as central D1 agonists in a behavioral study on rats, indicating significant relevance in neuroscience and pharmacology research (Claudi et al., 1996).

Advances in Organic Chemistry and Synthesis

  • Larsen and Stoodley (1990) discussed the influence of anomeric configuration and O-benzyl substitution on the diastereofacial reactivity of certain derivatives, contributing to the understanding of asymmetric synthesis in organic chemistry (Larsen & Stoodley, 1990).
  • Wessel and Englert (1994) conducted a study on the synthesis and NMR characterization of sophorosyl trehalose tetrasaccharides, highlighting the compound's role in carbohydrate chemistry and spectroscopy (Wessel & Englert, 1994).

Isolation and Characterization in Natural Products

  • Takara et al. (2003) isolated new phenolic compounds from Kokuto, non-centrifuged cane sugar, demonstrating the compound's significance in the study of natural products and their bioactive potential (Takara et al., 2003).

Structural and Spectroscopic Analysis

  • Çalış et al. (1999) isolated and elucidated the structure of various phenylvaleric acid and flavonoid glycosides, employing methods like NMR and HPLC, which are crucial in pharmaceutical and biochemical research (Çalış et al., 1999).
  • Lee et al. (1995) reported the structure of a related compound, emphasizing its role as a β-glucosidase inhibitor and its implications in enzymology and medicinal chemistry (Lee et al., 1995).

Pharmacological and Biological Activity Studies

  • Yerra et al. (2020) focused on the degradation products of indacaterol, a drug used in COPD treatment, which underscores the importance of stability and degradation studies in pharmaceutical sciences (Yerra et al., 2020).

properties

CAS RN

78415-48-2

Product Name

1H-Inden-1-one, 4-(beta-D-glucopyranosyloxy)-2,3-dihydro-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-

Molecular Formula

C21H30O8

Molecular Weight

410.5 g/mol

IUPAC Name

6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3H-inden-1-one

InChI

InChI=1S/C21H30O8/c1-9-11(5-6-22)10(2)18(12-7-21(3,4)19(27)14(9)12)29-20-17(26)16(25)15(24)13(8-23)28-20/h13,15-17,20,22-26H,5-8H2,1-4H3/t13-,15-,16+,17-,20+/m1/s1

InChI Key

CLZGEWQFWIBQEP-RGCXKDKSSA-N

Isomeric SMILES

CC1=C(C(=C(C2=C1C(=O)C(C2)(C)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)C)CCO

SMILES

CC1=C(C(=C(C2=C1C(=O)C(C2)(C)C)OC3C(C(C(C(O3)CO)O)O)O)C)CCO

Canonical SMILES

CC1=C(C(=C(C2=C1C(=O)C(C2)(C)C)OC3C(C(C(C(O3)CO)O)O)O)C)CCO

synonyms

onitinoside

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Inden-1-one, 4-(beta-D-glucopyranosyloxy)-2,3-dihydro-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-
Reactant of Route 2
1H-Inden-1-one, 4-(beta-D-glucopyranosyloxy)-2,3-dihydro-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-
Reactant of Route 3
1H-Inden-1-one, 4-(beta-D-glucopyranosyloxy)-2,3-dihydro-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-
Reactant of Route 4
1H-Inden-1-one, 4-(beta-D-glucopyranosyloxy)-2,3-dihydro-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-
Reactant of Route 5
1H-Inden-1-one, 4-(beta-D-glucopyranosyloxy)-2,3-dihydro-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-
Reactant of Route 6
1H-Inden-1-one, 4-(beta-D-glucopyranosyloxy)-2,3-dihydro-6-(2-hydroxyethyl)-2,2,5,7-tetramethyl-

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